

Difference between Cyclohexanehexone and dodecahydroxycyclohexane

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Compound of Interest

Compound Name: Cyclohexanehexone

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An In-depth Technical Guide on the Core Differences Between **Cyclohexanehexone** and Dodecahydroxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexanehexone and dodecahydroxycyclohexane are two closely related C6-ring structures that are often a source of historical and chemical confusion. This technical guide elucidates the fundamental differences between these two molecules, focusing on their distinct chemical structures, stability, synthesis, and characterization. For many years, the stable compound dodecahydroxycyclohexane dihydrate was mistaken for and commercially sold as **cyclohexanehexone** octahydrate.[1] Recent advancements in synthesis and characterization have definitively distinguished these two entities.[2][3] **Cyclohexanehexone** is the fully oxidized, six-fold ketone of cyclohexane, an unstable molecule that has only recently been synthesized and characterized in bulk.[2][4] In contrast, dodecahydroxycyclohexane is the fully hydrated form, a stable six-fold geminal diol.[1] This guide provides a comprehensive comparison of their properties, detailed experimental considerations, and clarifies their relationship to prevent further ambiguity in research and development.

Chemical Structure and Nomenclature

The primary distinction between **cyclohexanehexone** and dodecahydroxycyclohexane lies in their molecular structure and the nature of the functional groups attached to the cyclohexane

core.

Cyclohexanehexone (C₆O₆):

- IUPAC Name: cyclohexane-1,2,3,4,5,6-hexone.[5]
- Synonyms: Hexaketocyclohexane, Triquinoyl.[4][5]
- Structure: It is an oxocarbon, consisting of a cyclohexane ring where each carbon atom is part of a carbonyl group (C=O). It is a hexamer of carbon monoxide.[4]

Dodecahydroxycyclohexane (C₆H₁₂O₁₂):

- IUPAC Name: cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol.[6]
- Synonyms: Cyclohexanedodecol.[7]
- Structure: It is a six-fold geminal diol, where each carbon atom of the cyclohexane ring is bonded to two hydroxyl (-OH) groups.[1] It can be considered the six-fold hydrate of **cyclohexanehexone**. [1][7]

The "Octahydrate" Misnomer

Historically, the commercially available compound labeled "**cyclohexanehexone** octahydrate" was believed to be C₆O₆·8H₂O. However, X-ray diffraction analysis in 2005 confirmed that this substance is, in fact, dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O).[1][7] This misidentification is a critical point of clarification for any researcher working with these materials.

Comparative Physicochemical Properties

The structural differences between these two compounds lead to vastly different physical and chemical properties. **Cyclohexanehexone** is highly unstable, while dodecahydroxycyclohexane is a stable, crystalline solid.[4][7]

Property	Cyclohexanehexone (C ₆ O ₆)	Dodecahydroxycyclohexane (C ₆ H ₁₂ O ₁₂)
Molecular Formula	C ₆ O ₆	C ₆ H ₁₂ O ₁₂
Molar Mass	168.06 g/mol [5]	276.15 g/mol [6]
Appearance	Unstable, observed in specialized conditions[2]	Colorless crystals (as dihydrate)[7]
Stability	Highly unstable, sensitive to air and water[2][4]	Stable crystalline solid[7]
Hydrogen Bond Donors	0[5]	12[6]
Hydrogen Bond Acceptors	6[5]	12[6]
Topological Polar Surface Area	102 Å²[5]	243 Å²[6]
XLogP3-AA	-0.7[5]	-8.3[6]

Synthesis and Experimental Protocols

The synthetic routes to these two compounds are fundamentally linked, with dodecahydroxycyclohexane serving as the precursor for the synthesis of the elusive **cyclohexanehexone**.

Synthesis of Dodecahydroxycyclohexane Dihydrate

Dodecahydroxycyclohexane dihydrate can be synthesized through the oxidation of benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂).[7]

Experimental Protocol: Oxidation of Tetrahydroxy-p-benzoquinone

- **Dissolution:** Dissolve tetrahydroxy-p-benzoquinone in a suitable solvent, such as a mixture of nitric acid and water.
- **Oxidation:** The oxidation proceeds under controlled temperature conditions. The exact mechanism involves the conversion of the quinone structure into the fully hydroxylated cyclohexane ring.

- Crystallization: The dihydrate of dodecahydroxycyclohexane ($C_6H_{12}O_{12} \cdot 2H_2O$) can be crystallized from methanol as colorless plates or prisms.[7]
- Purification: Recrystallization from methanol can be performed to obtain a purified product. The resulting crystals decompose at approximately 100 °C.[7]

Synthesis of Cyclohexanehexone

The bulk synthesis of **cyclohexanehexone** is achieved through the dehydration of dodecahydroxycyclohexane dihydrate.[2][3] This process must be carried out under inert conditions due to the high sensitivity of the product to air and moisture.

Experimental Protocol: Dehydration of Dodecahydroxycyclohexane Dihydrate

- Preparation: Place a sample of dodecahydroxycyclohexane dihydrate in a reaction vessel under an inert atmosphere (e.g., in a glovebox).
- Dehydration Agent: A strong dehydrating agent, such as concentrated sulfuric acid, is used to remove the hydroxyl groups.
- Reaction Conditions: The reaction mixture is typically heated to drive the dehydration process. The structural similarity between the starting material and the product, with both preserving the C_6 skeleton, is key to the success of this synthesis.[2]
- Isolation: The resulting **cyclohexanehexone** must be handled and stored under strictly anhydrous and anaerobic conditions to prevent rapid decomposition.

Characterization Techniques

Mass Spectrometry of Cyclohexanehexone

Due to its instability, the characterization of **cyclohexanehexone** has been a significant challenge. A specialized home-built electrospray ionization (ESI) mass spectrometry setup, housed within a glovebox to exclude air and moisture, was used to successfully detect the molecule as the $C_6O_6H^-$ anion.[2][3]

- Tandem Mass Spectrometry (MS^n): Further analysis using tandem mass spectrometry (up to MS^4) confirmed the structure by showing consecutive losses of carbon monoxide (CO)

molecules from the parent ion, which is a characteristic fragmentation pattern for C₆O₆.^{[2][3]}

NMR Spectroscopy

- **Cyclohexanehexone**: The ¹³C NMR spectrum of C₆O₆ has been obtained, showing a chemical shift around 190 ppm, which is in good agreement with theoretical calculations.^[2]
- Dodecahydroxycyclohexane: A standard ¹H NMR spectrum in D₂O would be expected to show a single peak for the twelve equivalent hydroxyl protons, although the complexity could increase depending on the solvent and temperature affecting hydrogen exchange rates.

X-ray Crystallography

The definitive structure of dodecahydroxycyclohexane dihydrate was confirmed by single-crystal X-ray diffraction analysis, which unambiguously showed the six-fold geminal diol structure and corrected the long-standing misidentification of it as **cyclohexanehexone** octahydrate.^{[1][7]}

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathway involvement of both **cyclohexanehexone** and dodecahydroxycyclohexane.

- **Cyclohexanehexone**: Given its high reactivity and instability in aqueous environments, it is unlikely to have a direct, stable biological role in vivo. Its reactivity with biological nucleophiles would likely lead to rapid, non-specific reactions.
- Dodecahydroxycyclohexane: As a polyhydroxylated cyclohexane, it shares structural motifs with compounds like inositols, which are involved in cellular signaling. However, no specific studies have been found that implicate dodecahydroxycyclohexane in any signaling pathways. Research on other cyclohexane derivatives has shown a range of biological activities, including antibacterial and antitumor properties, but these have not been specifically demonstrated for dodecahydroxycyclohexane.^[8]

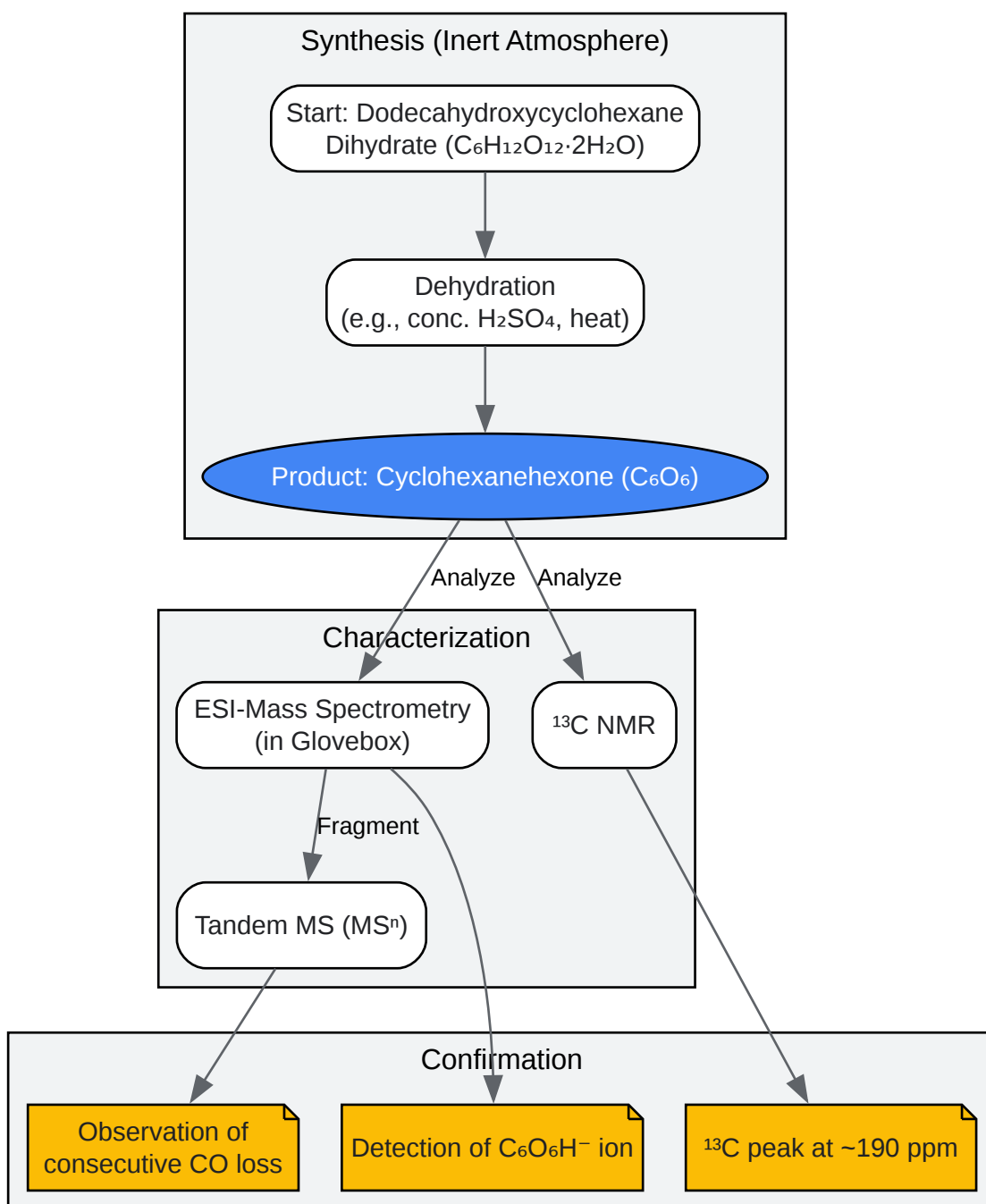
The exploration of the biological potential of dodecahydroxycyclohexane, particularly given its high density of hydroxyl groups and potential for hydrogen bonding, remains an open area for future research.

Visualizations

Logical and Chemical Relationships

Caption: Relationship between **Cyclohexanehexone** and its hydrated forms.

Experimental Workflow: Synthesis and Characterization of Cyclohexanehexone



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Caption: Synthesis and characterization workflow for **Cyclohexanehexone**.

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